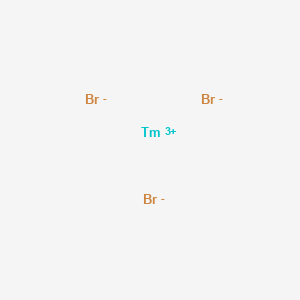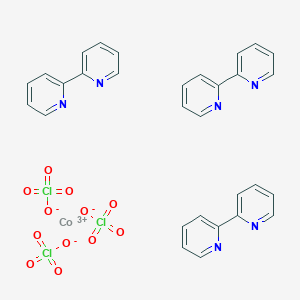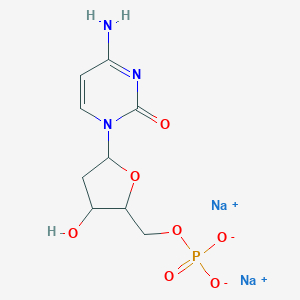
Thulium bromide
説明
Synthesis Analysis
Thulium bromide, like many rare earth halides, can be synthesized through various chemical routes. Research has focused on developing efficient synthesis methods for thulium compounds, including thulium bromide. For example, thulium doped copper ferrite nanoparticles have been synthesized using a novel sol–gel method involving copper (II) nitrate, iron (III) nitrate, thulium (III) nitrate, and starch as a natural template without adding external surfactant. This method highlights the potential for eco-friendly synthesis approaches for thulium compounds (Hosseini, 2016).
Molecular Structure Analysis
The molecular structure of thulium compounds can be intricate, reflecting the complex coordination environments possible for rare earth elements. For instance, thulium(III) trifluoroacetates have been synthesized and characterized, revealing detailed information about the coordination geometry and bonding in such compounds. This research provides a foundation for understanding the molecular structure of thulium bromide and similar materials (Gutnikov et al., 2006).
Chemical Reactions and Properties
Thulium compounds participate in a variety of chemical reactions, reflective of their reactivity and the electronic properties of thulium. Research into thulium complexes, for example, explores their reactivity and potential applications in catalysis and material science. Such studies are crucial for understanding how thulium bromide might react under different conditions and for what purposes it can be used (Cantat et al., 2006).
Physical Properties Analysis
The physical properties of thulium bromide, including its crystalline structure, magnetic, and optical properties, are areas of active research. Studies on thulium doped nanoparticles, for example, offer insights into the magnetic properties of thulium compounds, which are relevant for applications in magnetic materials and photonics (Hosseini, 2016).
Chemical Properties Analysis
Understanding the chemical properties of thulium bromide requires studying its reactivity, stability under various conditions, and interactions with other compounds. The synthesis and reactivity of thulium complexes provide valuable information on the chemical behavior of thulium compounds, including thulium bromide. Such research can inform the development of new materials and catalytic processes involving thulium (Cantat et al., 2006).
科学的研究の応用
Fluorescence Systems for Trace Element Detection : Yang et al. (1995) studied a fluorescence system involving thulium and found it effective for determining trace amounts of thulium in samples containing rare earth elements (Yang et al., 1995).
Image-Guided Radiotherapy of Brain Cancer : Engels et al. (2018) researched the use of thulium oxide nanoparticles for biological applications, particularly in image-guided radiotherapy for brain cancer, noting significant dose enhancement towards radioresistant brain tumor cells (Engels et al., 2018).
Lithotripsy and Ureter Damage Studies : Wilson et al. (2015) conducted safety studies on Thulium fiber laser lithotripsy, a potential alternative to Holmium:YAG laser lithotripsy, particularly characterizing the damage induced to ureters and stone baskets (Wilson et al., 2015).
Production of Radionuclides for Medical Applications : Heinke et al. (2021) reported on the production of high specific activity thulium-167, a radionuclide with potential applications in nuclear medicine for diagnostics and therapy (Heinke et al., 2021).
Optical Properties in Doped Silica Fibers : Agger and Povlsen (2006) investigated the emission and absorption spectra of thulium-doped silica fibers, which are crucial for laser and amplifier simulations (Agger & Povlsen, 2006).
Magnetoresistance and Magnetization Studies : Ellerby et al. (1998) presented detailed studies on the resistance and magnetization of thulium, deriving a magnetic phase diagram for this element (Ellerby et al., 1998).
Medical Laser Applications : Fried and Murray (2005) described preliminary testing of the thulium fiber laser for various applications in urology, highlighting its potential advantages over the holmium laser (Fried & Murray, 2005).
Nano-Antimicrobial Studies : Chen and Wang (2011) compared the antibacterial properties of nano-titanium dioxide compound silver antibacterial and thulium compound nanometer antibacterial, highlighting their differences in mechanism and efficacy (Chen & Wang, 2011).
Endobronchial Therapy Using Thulium Fiber Laser : Gesierich et al. (2014) assessed the safety and versatility of endobronchial therapy with the thulium fiber laser, demonstrating its effectiveness for treating airway stenosis and stent obstruction (Gesierich et al., 2014).
Safety and Hazards
特性
IUPAC Name |
thulium(3+);tribromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Tm/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSWGSFQSCMHFQ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Br-].[Br-].[Br-].[Tm+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3Tm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thulium bromide | |
CAS RN |
14456-51-0 | |
| Record name | Thulium bromide (TmBr3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14456-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thulium bromide (TmBr3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014456510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thulium tribromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85288.png)
![Kyselina wolframova [Czech]](/img/structure/B85289.png)





